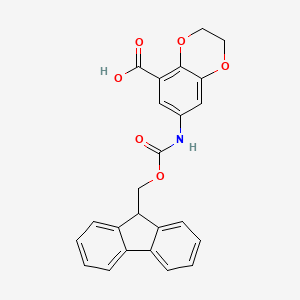

7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about seems to be a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . Fmoc is a common protecting group used in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions .

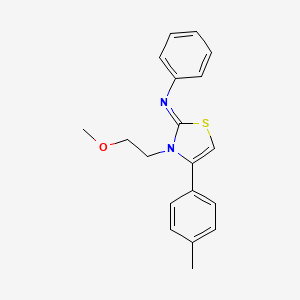

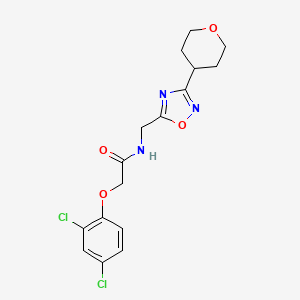

Molecular Structure Analysis

The molecular structure of Fmoc protected amino acids generally consists of the fluorenyl group, a methoxy group, a carbonyl group, and the amino acid .

Chemical Reactions Analysis

Fmoc protected amino acids are used in solid-phase peptide synthesis. The Fmoc group is removed under mildly acidic conditions, allowing the free amine to react with the next amino acid in the sequence .

Scientific Research Applications

Protection of Hydroxy-groups in Synthesis

The Fmoc group is extensively utilized to protect hydroxy-groups during the synthesis of complex molecules. This application is particularly significant in the synthesis of nucleic acid fragments, where the Fmoc group protects hydroxy groups in conjunction with other protecting groups, allowing for the selective removal of the Fmoc group without affecting base-labile protecting groups. This method has been instrumental in the synthesis of oligonucleotides and related compounds (C. Gioeli & J. Chattopadhyaya, 1982).

Facilitation of Peptide Bond Formation

Fmoc chemistry is crucial in peptide synthesis, especially for creating difficult sequences. The reversible protection of the amide bond using N,O-Bis-Fmoc derivatives has shown significant value in inhibiting interchain association during solid-phase peptide synthesis, thereby facilitating the formation of complex peptide structures without aggregation (T. Johnson, M. Quibell, D. Owen, & R. Sheppard, 1993).

Photocatalytic Applications

In recent years, derivatives of fluorene, including compounds structurally related to the queried compound, have found applications in photocatalysis. For instance, fluorene derivatives have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic process enables the synthesis of a variety of benzylic amines and ethers under mild conditions, showcasing the potential of fluorene-based compounds in green chemistry and synthetic methodologies (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

Solid Phase Peptide Synthesis (SPPS)

The Fmoc group is fundamental in solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that allows for the assembly of peptides and small proteins under a wide variety of conditions. The adaptability and efficiency of Fmoc-SPPS have led to its widespread use in the synthesis of biologically active peptides and proteins, highlighting the importance of Fmoc chemistry in modern bioorganic synthesis (G. Fields & R. Noble, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c26-23(27)19-11-14(12-21-22(19)30-10-9-29-21)25-24(28)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,11-12,20H,9-10,13H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTJQBIKTRZHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)